

Beyond the Pregnanes: A Technical Guide to Other Bioactive Compounds from Dregea volubilis

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Compound of Interest				
Compound Name:	Dregeoside Aa1			
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For Researchers, Scientists, and Drug Development Professionals

Dregea volubilis, a climbing shrub belonging to the Apocynaceae family, has a rich history in traditional medicine, particularly in Ayurveda.[1] While much of the phytochemical research on this plant has focused on polyoxypregnane glycosides, a diverse array of other bioactive compounds with significant therapeutic potential has been identified. This technical guide provides an in-depth overview of these lesser-known, non-pregnane bioactive compounds, focusing on their isolation, biological activities, and underlying mechanisms of action.

Identified Bioactive Compounds (Non-Polyoxypregnane)

A variety of bioactive compounds belonging to different chemical classes have been isolated and identified from various parts of Dregea volubilis. These include terpenoids, flavonoids, phenolic compounds, and alkaloids. A summary of key identified compounds is presented below.

Table 1: Other Bioactive Compounds Identified in Dregea volubilis



Compound Class	Specific Compound	Plant Part	Reference
Triterpenoids	Taraxerol	Fruits	[2]
Taraxerone	Fruits	[3]	
Multiflor-7-en-12,13- ether	Not Specified	[4]	_
Multiflor-7-en-12α-ol	Not Specified	[4]	_
Carotenoid Metabolites	Dehydrovomifoliol	Leaves	[5]
Loliolide	Leaves	[5]	
Ionones	3-hydroxy-α-ionone	Leaves	[6]
Furanones	5-hydroxy-3,4- dimethyl-5- pentylfuran-2(5H)-one	Leaves	[6]
Phenolic Acids	Gallic acid	Flowers	[7]
Ferulic acid	Flowers	[7]	_
Ellagic acid	Flowers	[7]	_
Cinnamic acid	Flowers	[7]	
Flavonoids	Rutin	Flowers, Fruits	[7][8]
Quercetin	Flowers, Fruits	[7][8]	
Luteolin	Fruits	[8]	_
Apigenin	Fruits	[8]	_
Orientin	Fruits	[8]	_
Vitexin	Fruits	[8]	
Anthocyanidins	Delphinidin	Fruits	[8]
Peonidin	Fruits	[8]	



Fatty Acids	Palmitic acid (Hexadecenoic acid)	Leaves	[9]
Octadecatrienoic acid, ethyl ester	Leaves	[8]	
Dodecanoic acid	Leaves	[8]	_
Tetradecanoic acid	Leaves	[8]	
n-Hexadecanoic acid	Leaves	[8]	_
Other	Squalene	Leaves	[8]

Quantitative Biological Activity Data

The bioactive compounds and extracts from Dregea volubilis exhibit a range of pharmacological activities. The following tables summarize the available quantitative data for some of the key bioactivities.

Phytotoxic Activity

Recent studies have highlighted the allelopathic potential of Dregea volubilis, identifying specific compounds with phytotoxic effects.[5][6]

Table 2: Phytotoxic Activity of Compounds from Dregea volubilis Leaves



Compound	Test Plant	Bioassay	IC50 Value (mM)	Reference
Dehydrovomifolio I	Italian ryegrass (Lolium multiflorum)	Seedling Growth Inhibition (Shoot)	4.60	[5]
Seedling Growth Inhibition (Root)	3.59	[5]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	3.79	[5]	
Seedling Growth Inhibition (Root)	3.24	[5]		
Loliolide	Italian ryegrass (Lolium multiflorum)	Seedling Growth Inhibition (Shoot)	0.102	[5]
Seedling Growth Inhibition (Root)	0.022	[5]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.088	[5]	_
Seedling Growth Inhibition (Root)	0.034	[5]		
3-hydroxy-α- ionone	Barnyard grass	Seedling Growth Inhibition (Shoot)	0.450	[6]
Seedling Growth Inhibition (Root)	0.098	[6]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.261	[6]	_
Seedling Growth Inhibition (Root)	0.125	[6]		
5-hydroxy-3,4- dimethyl-5-	Barnyard grass	Seedling Growth Inhibition (Shoot)	0.19	[6]



pentylfuran- 2(5H)-one				
Seedling Growth Inhibition (Root)	0.03	[6]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.42	[6]	
Seedling Growth Inhibition (Root)	0.18	[6]		-

Antioxidant Activity

Various extracts of Dregea volubilis have demonstrated significant antioxidant potential.

Table 3: Antioxidant Activity of Dregea volubilis Extracts

Plant Part & Extract	Assay	IC50 Value	Reference
Flowers (Hydroalcoholic)	DPPH radical scavenging	237.86 ± 1.05 μg/mL	[7]
Hydroxyl radical scavenging	170.67 ± 0.98 μg/mL	[7]	
Superoxide radical scavenging	219.07 ± 1.25 μg/mL	[7]	
Nitric oxide radical scavenging	196.38 ± 1.49 μg/mL	[7]	
Leaves (Hexane)	ABTS radical cation scavenging	13.26 μg/mL	[10]
Leaves (Chloroform)	ABTS radical cation scavenging	24.36 μg/mL	[10]
Fruits (Methanol)	DPPH radical scavenging	More potent than watery and ethanol extracts	[4]



Anti-inflammatory Activity

The anti-inflammatory properties of Dregea volubilis have been attributed to compounds like taraxerol and the collective action of compounds in its extracts.

Table 4: Anti-inflammatory Activity of Dregea volubilis Extracts and Compounds

Plant Part & Extract/Compo und	Model	Dose	% Inhibition	Reference
Leaves (Methanolic Extract)	Carrageenan- induced paw edema in rats	100, 200, 400 mg/kg	Significant reduction	[11]
Leaves (Chloroform Fraction)	Carrageenan- induced paw edema in rats	Not specified	66% (most potent fraction)	[11]
Fruits (Taraxerol)	Not specified	5 mg/kg body weight	45.42% (analgesic activity)	[12]

Antimicrobial Activity

Extracts from the leaves of Dregea volubilis have shown promising activity against a range of pathogenic bacteria.

Table 5: Antimicrobial Activity of Dregea volubilis Leaf Extracts



Extract	Method	Pathogen	Minimum Inhibitory Concentration (MIC) / Zone of Inhibition	Reference
Chloroform	Not specified	Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae	Potent inhibitory activity at 66.66 μg/mL	[10]
Ethanolic	Not specified	Gram-positive and Gram- negative bacteria	MIC ranged from 500-1000 μg/mL	[13]
Ethanolic	Disc Diffusion	Pseudomonas putida	18 mm zone of inhibition (10 mg/disc)	[14]
Ethanolic	Disc Diffusion	Pseudomonas aeruginosa	17 mm zone of inhibition (10 mg/disc)	[14]
Ethanolic	Disc Diffusion	Staphylococcus aureus	15 mm zone of inhibition (10 mg/disc)	[14]

Experimental Protocols Isolation of Dehydrovomifoliol and Loliolide from Dregea volubilis Leaves

The following protocol is a summary of the methodology described for the isolation of phytotoxic compounds.[5]

Extraction:



- Dried and chopped leaves (2.4 kg) are extracted with 70% (v/v) aqueous methanol for 48 hours, followed by re-extraction of the residue with methanol for 24 hours.
- The filtrates are combined and concentrated in vacuo at 40°C to yield an aqueous residue.
- Solvent Partitioning:
 - The aqueous residue is adjusted to pH 7.0 with 1 M phosphate buffer.
 - The buffered solution is partitioned five times with an equal volume of ethyl acetate. The
 ethyl acetate fraction, showing higher bioactivity, is retained for further purification.
- · Chromatographic Separation:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a stepwise gradient of n-hexane and ethyl acetate.
 - Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column using a 20-80% aqueous methanol gradient.
 - Reverse-Phase C18 Sep-Pak Cartridges: Further purification of active fractions is achieved using C18 Sep-Pak cartridges with a methanol gradient.
 - High-Performance Liquid Chromatography (HPLC): Final purification is performed by HPLC on a reverse-phase C18 column to yield pure dehydrovomifoliol and loliolide.
- Structure Elucidation:
 - The structures of the isolated compounds are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.

Phytotoxicity Bioassay

The following is a generalized protocol for assessing the phytotoxic activity of isolated compounds.[5]



- Test Species: Monocotyledonous (e.g., Italian ryegrass) and dicotyledonous (e.g., cress) species are used.
- Preparation of Test Solutions: The isolated compounds are dissolved in methanol to prepare a range of concentrations.
- Assay Procedure:
 - An aliquot of the test solution is added to a filter paper in a Petri dish.
 - The solvent is evaporated in a fume hood.
 - Distilled water and seeds of the test plant are added to the Petri dish.
 - The dishes are incubated in a growth chamber under controlled conditions (e.g., 25°C, continuous light).
- Data Analysis:
 - After a set incubation period (e.g., 48 hours), the shoot and root lengths of the seedlings are measured.
 - The percentage inhibition is calculated relative to a control group (treated with solvent only).
 - The IC50 value (concentration causing 50% inhibition) is determined by regression analysis.

Antioxidant Activity Assay (DPPH Method)

A common method for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[10]

- Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
- Assay Procedure:



- Different concentrations of the plant extract or isolated compound are added to the DPPH solution.
- The mixture is incubated at room temperature in the dark for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
- Data Analysis:
 - The percentage of DPPH radical scavenging is calculated.
 - The IC50 value is determined, representing the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity Assay (Disc Diffusion Method)

This method is widely used to screen for antimicrobial activity.[14]

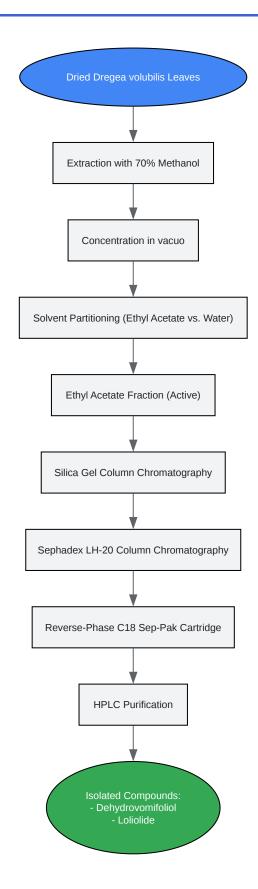
- Preparation of Materials:
 - Bacterial strains are cultured in a suitable broth.
 - Agar plates are prepared.
 - Sterile paper discs are impregnated with known concentrations of the plant extract or isolated compound.
- Assay Procedure:
 - The surface of the agar plates is uniformly inoculated with the test bacterium.
 - The impregnated paper discs are placed on the surface of the agar.
 - A standard antibiotic disc and a solvent control disc are also included.
 - The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).



- Data Analysis:
 - The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Visualizations Experimental Workflow for Isolation of Phytotoxic Compounds



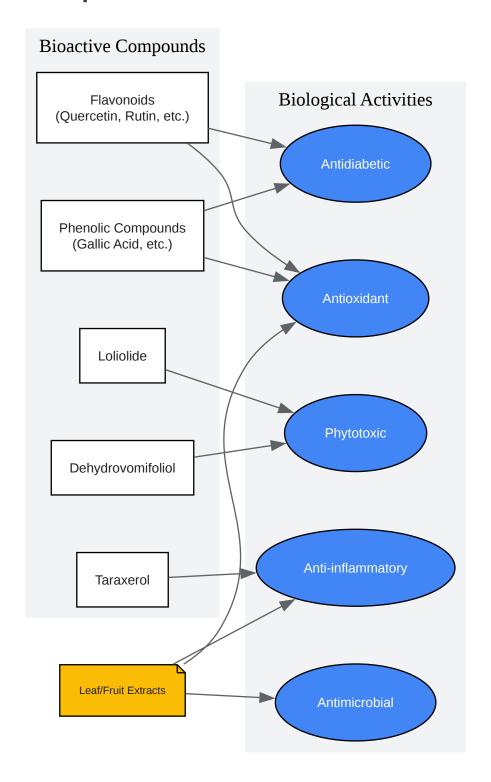


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Caption: Workflow for the isolation of dehydrovomifoliol and loliolide.



Bioactive Compounds and Their Associated Activities



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Caption: Bioactive compounds from D. volubilis and their activities.



Conclusion

Dregea volubilis is a rich source of diverse bioactive compounds beyond the well-studied polyoxypregnane glycosides. The presence of terpenoids, carotenoid metabolites, phenolics, and flavonoids contributes to its wide range of reported pharmacological activities, including phytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these lesser-known compounds. Further investigation into the mechanisms of action and in vivo efficacy of these molecules is warranted to fully realize their potential in modern medicine and agriculture.

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References

- 1. Occurrence of taraxerol and taraxasterol in medicinal plants PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxypregnane glycosides from the flowers of Dregea volubilis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some Biological Activities and Isolation of Bioactive Organic Constituents from Dregea volubilis Benth. (Gway-tauk) Fruits | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]



- 11. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemical Screening and In Vitro Antibacterial Activity of Ethanol and Aqueous Extracts of Dregea Volubilis Leaves – Biosciences Biotechnology Research Asia [biotechasia.org]
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